molecular formula C7H10O B1353875 2-Cyclopropylcyclobutanone CAS No. 70106-28-4

2-Cyclopropylcyclobutanone

Cat. No. B1353875
CAS RN: 70106-28-4
M. Wt: 110.15 g/mol
InChI Key: YQRHORUEAGYIGR-UHFFFAOYSA-N
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Description

2-Cyclopropylcyclobutanone, also known as 2-cyclopropylcyclobutanone, is a cyclic ketone with a molecular formula of C6H10O. It is a cyclic ether with a four-membered ring composed of two carbon atoms and two oxygen atoms. It is a colorless liquid with a faint sweet odor and is insoluble in water. 2-Cyclopropylcyclobutanone is used as an intermediate in the synthesis of various pharmaceuticals and pesticides. It is also used as a reagent in organic synthesis and as an analytical reagent.

Scientific Research Applications

Chemical Synthesis of Cyclobutane-Containing Natural Products

Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . In this context, 2-Cyclopropylcyclobutanone can be used as a precursor for the synthesis of these natural products.

Drug Design and Development

Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties . For example, Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure .

Synthesis of Bioactive Compounds

The cyclobutane subunit is prevalent in various drugs and drug prototypes such as boceprevir, nalbuphine, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties . 2-Cyclopropylcyclobutanone can be used in the synthesis of these bioactive compounds.

Synthesis of Terpenoids, Meroterpenoids, and Alkaloids

In recent years, a variety of natural products containing cyclobutane motifs have been identified as terpenoids, meroterpenoids, and alkaloids . 2-Cyclopropylcyclobutanone can be used in the synthesis of these natural products.

Synthesis of Cyclobutane-Containing Secondary Metabolites

The cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, which indicates the importance of cyclobutane in biological evolution . 2-Cyclopropylcyclobutanone can be used in the synthesis of these secondary metabolites.

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones

Cyclobutane and cyclobutanone derivatives can be easily prepared by reliable synthetic methods such as [2+2] cycloadditions , cyclopropanol , cyclopropylphenylthio and selenium-carbinols ring expansions , or ring enlargement of oxaspiropentanes . 2-Cyclopropylcyclobutanone can be used in these synthetic methods.

Mechanism of Action

The mechanism of action of a compound typically refers to its behavior in a biological context. As “2-Cyclopropylcyclobutanone” is a chemical compound, its mechanism of action would depend on its specific application, which is not detailed in the available resources .

properties

IUPAC Name

2-cyclopropylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-4-3-6(7)5-1-2-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRHORUEAGYIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501307
Record name 2-Cyclopropylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylcyclobutanone

CAS RN

70106-28-4
Record name 2-Cyclopropylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylcyclobutanone
Reactant of Route 2
2-Cyclopropylcyclobutanone
Reactant of Route 3
2-Cyclopropylcyclobutanone
Reactant of Route 4
2-Cyclopropylcyclobutanone
Reactant of Route 5
2-Cyclopropylcyclobutanone
Reactant of Route 6
2-Cyclopropylcyclobutanone

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